Cas no 417705-81-8 (4-(trifluoroacetamido)pentanoic acid)
4-(trifluoroacetamido)pentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Pentanoic acid, 4-[(trifluoroacetyl)amino]-
- 4-(trifluoroacetamido)pentanoic acid
- AKOS013429910
- 417705-81-8
- EN300-903333
-
- MDL: MFCD19647462
- Inchi: 1S/C7H10F3NO3/c1-4(2-3-5(12)13)11-6(14)7(8,9)10/h4H,2-3H2,1H3,(H,11,14)(H,12,13)
- InChI Key: CHNVYZRCRHXHLE-UHFFFAOYSA-N
- SMILES: FC(C(NC(C)CCC(=O)O)=O)(F)F
Computed Properties
- Exact Mass: 213.06127767Da
- Monoisotopic Mass: 213.06127767Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 66.4Ų
4-(trifluoroacetamido)pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-903333-1g |
4-(trifluoroacetamido)pentanoic acid |
417705-81-8 | 1g |
$541.0 | 2023-09-01 | ||
| Enamine | EN300-903333-5g |
4-(trifluoroacetamido)pentanoic acid |
417705-81-8 | 5g |
$1572.0 | 2023-09-01 | ||
| Enamine | EN300-903333-10g |
4-(trifluoroacetamido)pentanoic acid |
417705-81-8 | 10g |
$2331.0 | 2023-09-01 | ||
| Enamine | EN300-903333-0.05g |
4-(trifluoroacetamido)pentanoic acid |
417705-81-8 | 95.0% | 0.05g |
$455.0 | 2025-02-21 | |
| Enamine | EN300-903333-0.1g |
4-(trifluoroacetamido)pentanoic acid |
417705-81-8 | 95.0% | 0.1g |
$476.0 | 2025-02-21 | |
| Enamine | EN300-903333-0.25g |
4-(trifluoroacetamido)pentanoic acid |
417705-81-8 | 95.0% | 0.25g |
$498.0 | 2025-02-21 | |
| Enamine | EN300-903333-0.5g |
4-(trifluoroacetamido)pentanoic acid |
417705-81-8 | 95.0% | 0.5g |
$520.0 | 2025-02-21 | |
| Enamine | EN300-903333-1.0g |
4-(trifluoroacetamido)pentanoic acid |
417705-81-8 | 95.0% | 1.0g |
$541.0 | 2025-02-21 | |
| Enamine | EN300-903333-2.5g |
4-(trifluoroacetamido)pentanoic acid |
417705-81-8 | 95.0% | 2.5g |
$1063.0 | 2025-02-21 | |
| Enamine | EN300-903333-5.0g |
4-(trifluoroacetamido)pentanoic acid |
417705-81-8 | 95.0% | 5.0g |
$1572.0 | 2025-02-21 |
4-(trifluoroacetamido)pentanoic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-(trifluoroacetamido)pentanoic acid
4-(Trifluoroacetamido)pentanoic Acid: A Comprehensive Overview
4-(Trifluoroacetamido)pentanoic acid (CAS No. 417705-81-8) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its trifluoroacetamido functional group, which imparts distinct reactivity and stability features.
The molecular structure of 4-(trifluoroacetamido)pentanoic acid consists of a five-carbon chain with a carboxylic acid group at one end and a trifluoroacetamido group at the other. The presence of the trifluoroacetyl moiety significantly influences the compound's physicochemical properties, making it an attractive candidate for a wide range of applications. Recent studies have highlighted its potential in drug development, particularly in the design of prodrugs and as a building block for more complex molecules.
In the realm of pharmaceutical research, 4-(trifluoroacetamido)pentanoic acid has been explored for its ability to enhance the solubility and bioavailability of poorly soluble drugs. The trifluoroacetyl group can be readily cleaved under physiological conditions, releasing the parent drug molecule. This property makes it an ideal candidate for prodrug strategies, where the prodrug is designed to improve the pharmacokinetic profile of the active drug.
Moreover, 4-(trifluoroacetamido)pentanoic acid has shown promise in the development of novel therapeutic agents. For instance, recent studies have demonstrated its potential as a scaffold for designing inhibitors of specific enzymes involved in disease pathways. The trifluoroacetyl group can be tailored to interact with specific binding sites on target proteins, enhancing the selectivity and efficacy of the resulting compounds.
In addition to its pharmaceutical applications, 4-(trifluoroacetamido)pentanoic acid has found use in materials science. Its unique chemical properties make it suitable for the synthesis of functional polymers and coatings. The trifluoroacetyl group can impart hydrophobicity and chemical resistance to materials, making them valuable in various industrial applications.
The synthesis of 4-(trifluoroacetamido)pentanoic acid typically involves multi-step reactions, starting from readily available starting materials. One common approach involves the reaction of 5-aminopentanoic acid with trifluoroacetic anhydride, followed by purification steps to obtain the desired product. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and industrial applications.
The safety profile of 4-(trifluoroacetamido)pentanoic acid is an important consideration in its use. While it is generally considered safe for laboratory use under proper handling conditions, appropriate safety measures should be followed to minimize exposure risks. Studies have shown that it exhibits low toxicity and does not pose significant environmental hazards when used responsibly.
In conclusion, 4-(trifluoroacetamido)pentanoic acid (CAS No. 417705-81-8) is a multifunctional compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical properties make it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses and potential benefits, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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